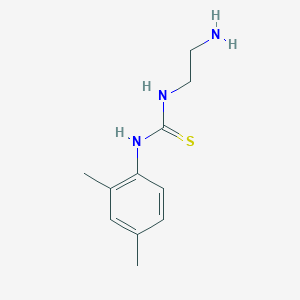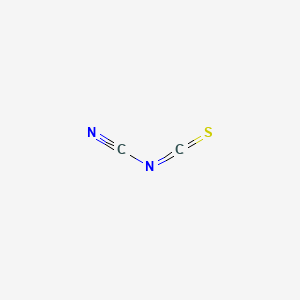
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-Hexadecafluoro-8,8-bis(trifluoromethyl)decahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-Hexadecafluoro-8,8-bis(trifluoromethyl)decahydronaphthalene is a highly fluorinated organic compound. Its unique structure, characterized by multiple fluorine atoms, imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-Hexadecafluoro-8,8-bis(trifluoromethyl)decahydronaphthalene typically involves multiple steps, starting from simpler fluorinated precursors. The reaction conditions often require the use of specialized fluorinating agents and controlled environments to ensure the incorporation of fluorine atoms at specific positions on the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced technologies to achieve high yields and purity. The methods are designed to be efficient and cost-effective, considering the high demand for fluorinated compounds in various sectors.
化学反応の分析
Types of Reactions: 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-Hexadecafluoro-8,8-bis(trifluoromethyl)decahydronaphthalene can undergo several types of chemical reactions, including:
Substitution Reactions: Where one or more fluorine atoms can be replaced by other functional groups.
Reduction Reactions: Involving the addition of hydrogen atoms to reduce the compound.
Oxidation Reactions: Where the compound is oxidized to form new products.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction and oxidation reactions can lead to various hydrogenated or oxidized forms of the compound.
科学的研究の応用
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-Hexadecafluoro-8,8-bis(trifluoromethyl)decahydronaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of high-performance materials, coatings, and lubricants due to its unique properties.
作用機序
The mechanism by which 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-Hexadecafluoro-8,8-bis(trifluoromethyl)decahydronaphthalene exerts its effects involves interactions with specific molecular targets and pathways. The high fluorine content can influence the compound’s reactivity and interactions with other molecules, potentially affecting various biochemical and physiological processes.
類似化合物との比較
Perfluorodecalin: Another highly fluorinated compound with similar structural features.
Perfluoronaphthalene: Shares the naphthalene core but with different fluorination patterns.
Perfluoromethylcyclohexane: A fluorinated cyclohexane derivative with comparable properties.
Uniqueness: 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-Hexadecafluoro-8,8-bis(trifluoromethyl)decahydronaphthalene stands out due to its specific arrangement of fluorine atoms and the presence of trifluoromethyl groups, which impart unique chemical and physical properties not found in other similar compounds.
特性
分子式 |
C12F22 |
|---|---|
分子量 |
562.09 g/mol |
IUPAC名 |
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-hexadecafluoro-8,8-bis(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12F22/c13-2-1(11(29,30)31,12(32,33)34)4(15,16)8(23,24)6(19,20)3(2,14)7(21,22)10(27,28)9(25,26)5(2,17)18 |
InChIキー |
PGVLJTPBGVZPPG-UHFFFAOYSA-N |
正規SMILES |
C12(C(C(C(C(C1(C(F)(F)F)C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)
![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)

![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)

![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)


![2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14642181.png)

![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)

